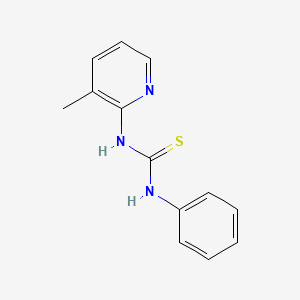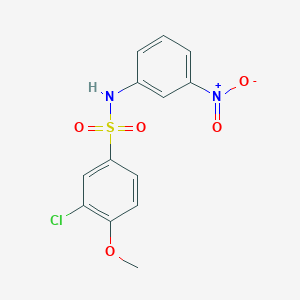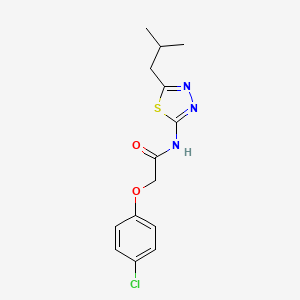
5-(1-methylpropylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-methylpropylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a thiazolone derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 5-(1-methylpropylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of cancer cells by inducing apoptosis or cell cycle arrest. The compound has also been found to inhibit the activity of certain enzymes and to interact with DNA.
Biochemical and Physiological Effects:
5-(1-methylpropylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been found to have various biochemical and physiological effects. It has been shown to exhibit antimicrobial activity against a range of bacteria and fungi. The compound has also been found to inhibit the replication of certain viruses, including herpes simplex virus type 1. In addition, 5-(1-methylpropylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been found to exhibit anticancer activity against various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(1-methylpropylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one in lab experiments include its potential applications in various fields, including microbiology, virology, and oncology. The compound is also relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, the limitations of using 5-(1-methylpropylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 5-(1-methylpropylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another direction is the development of more efficient and selective synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of 5-(1-methylpropylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 5-(1-methylpropylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been reported using various methods. One of the most commonly used methods is the reaction of 4-morpholinylthiocarbonyl chloride with 1-methylpropylidenehydrazinecarbothioamide in the presence of a base. The reaction yields 5-(1-methylpropylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one as a white solid in good yield.
Aplicaciones Científicas De Investigación
5-(1-methylpropylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antiviral, and anticancer activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
(5Z)-5-butan-2-ylidene-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-3-8(2)9-10(14)12-11(16-9)13-4-6-15-7-5-13/h3-7H2,1-2H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUGMMNWNZCCKK-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1C(=O)N=C(S1)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\1/C(=O)N=C(S1)N2CCOCC2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B5844127.png)


![2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5844159.png)
![4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5844164.png)

![4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5844182.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5844189.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5844196.png)
![4-benzyl-1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5844201.png)
![4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B5844204.png)
![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5844212.png)
![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5844218.png)
